molecular formula C12H8Cl2OS B8689046 2-(3-Chlorophenyl)-1-(5-chlorothiophen-2-yl)ethanone

2-(3-Chlorophenyl)-1-(5-chlorothiophen-2-yl)ethanone

Cat. No. B8689046
M. Wt: 271.2 g/mol
InChI Key: RGMDEASTTROWOM-UHFFFAOYSA-N
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Patent
US09296736B2

Procedure details

To a 500-mL round-bottomed flask was added silica gel 60 (21 g, 350 mmol) and the flask was heated with a heat gun under high vacuum for 30 min. The system was cooled to room temperature and phosphorus pentoxide (8.75 mL, 148 mmol) was added. The mixture was stirred at 110° C. (oil bath) under high vacuum for 120 min. The mixture was allowed to cool to room temperature. 3-chlorophenylacetic acid (15.6 g, 91 mmol), 2-chlorothiophene (33.8 mL, 366 mmol) and DCE (50 mL) were added. The reaction mixture was stirred at reflux for 4 hours. LCMS analysis showed the reaction was complete. The reaction mixture was allowed to cool to room temperature. The reaction mixture was diluted with ether (300 mL) and filtered. The organic solution was concentrated under reduced pressure. The residue was triturated with hexane to afford the title compound as an off-white solid. The hexane mother liquid was concentrated and purified by flash chromatography (SiO2, 0 to 30% EtOAc/Hex, a gradient elution) provided another batch of the title compounde as a light yellow solid. Mass Spectrum (ESI) m/z=271 (M+1).
Quantity
8.75 mL
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
33.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[Cl:15][C:16]1[CH:17]=[C:18]([CH2:22][C:23]([OH:25])=O)[CH:19]=[CH:20][CH:21]=1.[Cl:26][C:27]1[S:28][CH:29]=[CH:30][CH:31]=1.ClCCCl>CCOCC>[Cl:15][C:16]1[CH:17]=[C:18]([CH2:22][C:23]([C:29]2[S:28][C:27]([Cl:26])=[CH:31][CH:30]=2)=[O:25])[CH:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
8.75 mL
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Two
Name
Quantity
15.6 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)CC(=O)O
Name
Quantity
33.8 mL
Type
reactant
Smiles
ClC=1SC=CC1
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCCl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at 110° C. (oil bath) under high vacuum for 120 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 500-mL round-bottomed flask was added silica gel 60 (21 g, 350 mmol)
TEMPERATURE
Type
TEMPERATURE
Details
the flask was heated with a heat gun under high vacuum for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane

Outcomes

Product
Details
Reaction Time
120 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1)CC(=O)C=1SC(=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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